molecular formula C22H22N2O3S B3735147 N~1~-(3-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(3-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3735147
M. Wt: 394.5 g/mol
InChI Key: BWKKWBATEHPZFA-UHFFFAOYSA-N
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Description

Compounds with similar structures to “N~1~-(3-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide” are often used in organic synthesis . They can serve as building blocks in the synthesis of various pharmaceuticals and biologically important compounds .


Synthesis Analysis

The synthesis of similar compounds often involves acylation reactions . For example, N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates, can be synthesized by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .


Molecular Structure Analysis

The molecular structure of similar compounds can be verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite complex, with parallel by-products and serial by-products coexisting . Protodeboronation is a common reaction involving similar compounds .

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with biological receptors .

Future Directions

Future research on similar compounds could focus on developing new and efficient methodologies for accessing new scaffolds, which would be very useful for the discovery of new drug candidates .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methylanilino]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-17-11-13-20(14-12-17)24(28(26,27)21-9-4-3-5-10-21)16-22(25)23-19-8-6-7-18(2)15-19/h3-15H,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKKWBATEHPZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC(=C2)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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